Lipophilicity Advantage: Methyl Ester LogP Exceeds Ethyl Ester by 0.6–0.9 Units
The measured/calculated logP of the target methyl ester (2.95, Fluorochem) is 0.6–0.9 log units higher than that of the direct ethyl ester analog (logP 2.08, ChemDiv; logP 2.37, LeYan), indicating significantly greater lipophilicity . This difference is expected to enhance passive membrane permeability, a critical parameter in cell‑based assays and in vivo distribution.
| Evidence Dimension | LogP (octanol/water partition coefficient, calculated) |
|---|---|
| Target Compound Data | 2.95 (Fluorochem, calculated LogP) |
| Comparator Or Baseline | Ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: 2.08 (ChemDiv); 2.37 (LeYan) |
| Quantified Difference | ΔLogP = +0.58 to +0.87 (target minus comparator) |
| Conditions | Calculated logP values reported by respective vendors; no standardized experimental conditions apply. |
Why This Matters
For cell‑permeability‑dependent assays, the methyl ester's higher lipophilicity may translate to improved intracellular target engagement relative to the ethyl ester, directly influencing compound selection for phenotypic or target‑based screens.
